![molecular formula C13H21NO4 B12446290 (1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound characterized by its unique molecular structure. This compound features a cyclohexane ring substituted with a carboxylic acid group and a tetrahydrofuran-2-ylmethyl carbamoyl group. Its stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group on the cyclohexane ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Tetrahydrofuran-2-ylmethyl Carbamoyl Group: This step involves the reaction of tetrahydrofuran-2-ylmethylamine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions to form the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different chemical structure and applications.
Ethyl 3-(furan-2-yl)propionate: Another compound with a furan ring, used in different contexts.
Uniqueness
(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(1R,2S)-2-(oxolan-2-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h9-11H,1-8H2,(H,14,15)(H,16,17)/t9?,10-,11+/m0/s1 |
InChI Key |
YVVSNSZUJWTKKY-QXXIUIOUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NCC2CCCO2)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2CCCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
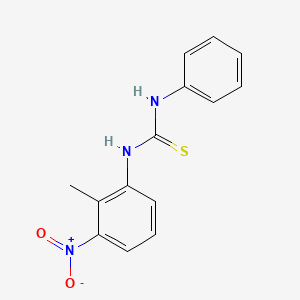
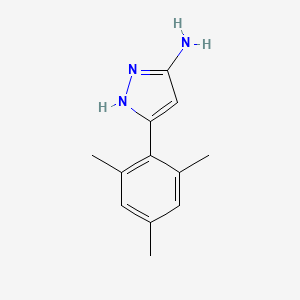
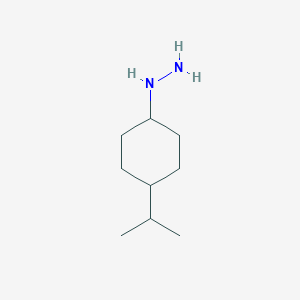
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
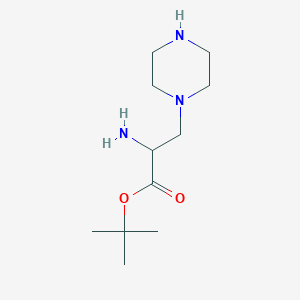
![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
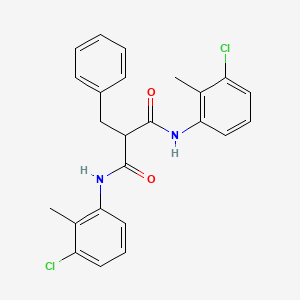
![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)
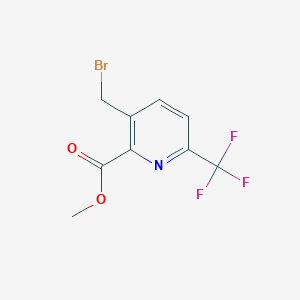
![5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12446261.png)

